molecular formula C22H26FNO3 B5171182 methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate

methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate

Cat. No. B5171182
M. Wt: 371.4 g/mol
InChI Key: OYAQRMRASBVRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate, also known as FUB-PB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. FUB-PB-22 belongs to the family of synthetic cannabinoids, which are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In

Mechanism of Action

Methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate exerts its effects by binding to cannabinoid receptors in the brain and peripheral tissues. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate has been shown to have a high affinity for these receptors, which may contribute to its potent analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as improve motor function in models of Parkinson's disease. Additionally, methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate has been shown to have anxiolytic and antipsychotic effects, suggesting that it may have potential as a treatment for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate is its potency, which allows for lower doses to be used in lab experiments. Additionally, methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate has a relatively long half-life, which allows for longer-lasting effects compared to other synthetic cannabinoids. However, one limitation of methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate is its potential for abuse and dependence, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate. One area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may reduce the potential for abuse and dependence. Additionally, further studies are needed to determine the optimal dosing and administration routes for methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate in clinical settings. Finally, more research is needed to explore the potential therapeutic applications of methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate in other disease states, such as anxiety and schizophrenia.

Synthesis Methods

Methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate is synthesized through a multi-step process that involves the reaction of 4-bromobenzoic acid with 2-fluorobenzyl chloride to form 4-(2-fluorobenzyl)benzoic acid. This intermediate product is then reacted with 3-(hydroxymethyl)-1-piperidinecarboxylic acid methyl ester to form methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate.

Scientific Research Applications

Methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research is its potential as an analgesic, as it has been shown to have potent pain-relieving effects in animal models. Additionally, methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

methyl 4-[[3-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3/c1-27-21(26)18-9-7-17(8-10-18)14-24-12-4-11-22(15-24,16-25)13-19-5-2-3-6-20(19)23/h2-3,5-10,25H,4,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAQRMRASBVRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)(CC3=CC=CC=C3F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]methyl}benzoate

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